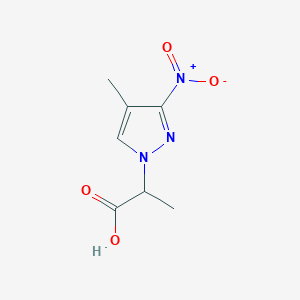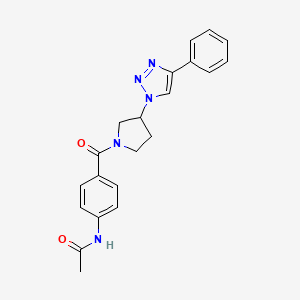
N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups, including a phenyl group, a 1H-1,2,3-triazole ring, a pyrrolidine ring, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various methods. For instance, 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1H-1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered carbon ring, and the pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the 1H-1,2,3-triazole ring could contribute to its chemical stability .
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- The synthesis of derivatives containing the 1,2,4-triazole ring system, including compounds similar to N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, has attracted considerable attention due to their wide range of pharmaceutical activities. These compounds have been synthesized and characterized using various techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, to determine their structural attributes and potential biological activities. The interest in these compounds stems from their diverse biological properties, such as antimicrobial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Activity
- A series of acetamide derivatives, including those structurally related to N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies involve the claisen-schimodt condensation of various aldehydes and have shown that these compounds possess significant antimicrobial properties, which could be further explored for therapeutic applications (Jyotindra B Mahyavanshi, Maharshi B Shukla, & K. Parmar, 2017).
Insecticidal Assessment
- The compound has also been a precursor in the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, which were tested for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of these compounds to be developed into effective insecticidal agents, demonstrating a novel application area beyond their antimicrobial properties (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).
Quantum Calculations and Antimicrobial Activity
- Further research has delved into the reactivity of acetamide derivatives towards various nucleophiles, leading to the synthesis of compounds with antimicrobial activity. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been used to correlate experimental antimicrobial activities with theoretical predictions, providing insights into the structure-activity relationships of these compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-17(8-10-18)21(28)25-12-11-19(13-25)26-14-20(23-24-26)16-5-3-2-4-6-16/h2-10,14,19H,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKRAEYFDYFORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)
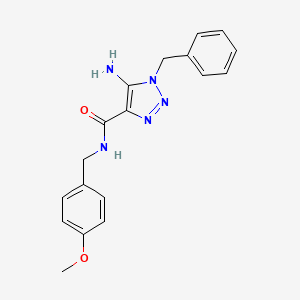
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
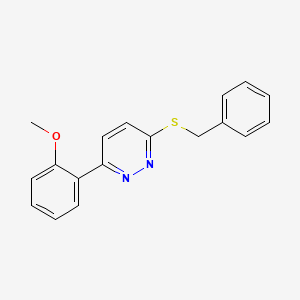
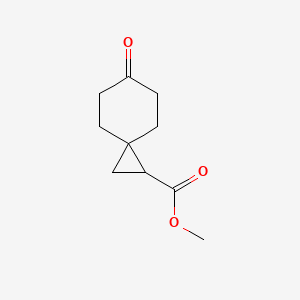
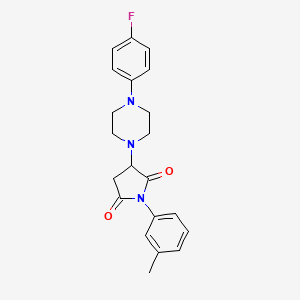
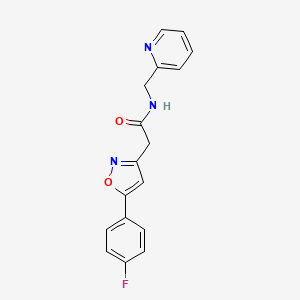
![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
